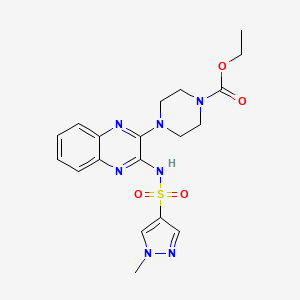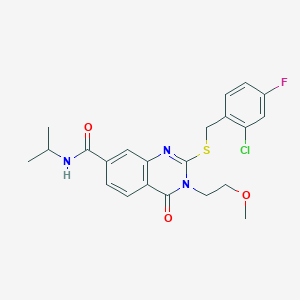![molecular formula C16H9Cl2N3OS2 B2520140 2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 391218-02-3](/img/structure/B2520140.png)
2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a derivative of benzothiazole, which is a heterocyclic compound with multiple applications in medicinal chemistry. Benzothiazole derivatives are known for their biological activities, which include antimicrobial, anti-inflammatory, and psychotropic effects . These compounds are also used in the synthesis of dyes, semiconductors, and other materials .
Synthesis Analysis
The synthesis of related benzothiazole derivatives often involves the construction of the heterocyclic core followed by functionalization at various positions on the ring. For instance, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, a precursor for novel heterocyclic compounds, was achieved through an efficient synthetic methodology that exploits the reactivity of cyanomethylene functionality . Similarly, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was based on the dehydrosulfurization reaction of hydrazinecarbothioamide . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The structural features of these compounds are often investigated using spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectrometry . X-ray crystallography can also be used to determine the conformational features of these molecules . These techniques would be essential in confirming the structure of this compound.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of their biological activities. The reactivity of different functional groups attached to the benzothiazole core allows for the synthesis of a wide range of compounds with diverse properties . The specific chemical reactions that this compound can participate in would depend on its functional groups and substitution pattern.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The physicochemical characterization of these compounds is typically performed using spectroscopic and analytical techniques . The biological activities, such as insecticidal, antimicrobial, anti-inflammatory, and psychotropic effects, are also considered part of their chemical properties and are evaluated through various in vitro and in vivo assays .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
Antitumor Agents Synthesis : A study by Yoshida et al. (2005) explored the synthesis and biological evaluation of benzothiazole derivatives, aiming at developing potent antitumor agents. A derivative designed and synthesized based on previous findings showed excellent inhibitory effects on tumor growth in vivo, highlighting the compound's potential as an antitumor agent (Masao Yoshida et al., 2005).
Microwave-Assisted Synthesis and Anticancer Evaluation : Tiwari et al. (2017) conducted a study on the facile, solvent-free synthesis of a series of novel benzamide derivatives containing thiadiazole scaffold under microwave irradiation. These compounds exhibited promising anticancer activity against several human cancer cell lines, with molecular docking studies suggesting mechanisms of action and ADMET predictions indicating good oral drug-like behavior (S. Tiwari et al., 2017).
Synthesis Methodologies
Oxidative Dimerization for Thiadiazoles Synthesis : Research by Takikawa et al. (1985) detailed a method for preparing 3,5-disubstituted 1,2,4-thiadiazoles through the reaction of thioamides with DMSO and various electrophilic reagents, offering a high-yield route for synthesizing thiadiazole derivatives (Y. Takikawa et al., 1985).
Electrochemical Synthesis of Benzothiazoles : Qian et al. (2017) reported a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This innovative approach provides a uniform synthesis method for creating a variety of benzothiazoles and thiazolopyridines from N-(hetero)arylthioamides (Xiang-Yang Qian et al., 2017).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3OS2/c1-7-19-11-4-5-12-14(13(11)23-7)24-16(20-12)21-15(22)9-3-2-8(17)6-10(9)18/h2-6H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVPIMQTRJJMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2520063.png)
![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2520068.png)

![N'-[(1E)-(2-ethoxyphenyl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2520070.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine dihydrochloride](/img/no-structure.png)

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)